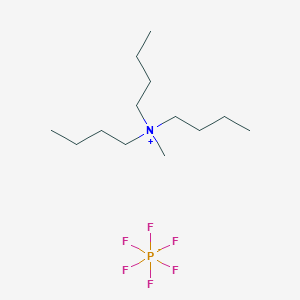
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) is a quaternary ammonium compound with the molecular formula C13H30F6NP and a molecular weight of 345.35 g/mol . This compound is known for its ionic nature, where the ammonium ion is coordinated with hexafluorophosphate anions. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium chloride or bromide with hexafluorophosphoric acid. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) is widely used in scientific research, including:
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and as an ionic compound in various biological studies.
Industry: It is employed as a surfactant, antistatic agent, and in the production of ionic liquids.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate. The hexafluorophosphate anion plays a crucial role in stabilizing the transition state and improving the overall efficiency of the reaction .
Comparison with Similar Compounds
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) can be compared with other quaternary ammonium compounds such as:
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Similar in structure but with bromide as the anion.
N,N-Dibutyl-N-methylbutan-1-aminium chloride: Similar in structure but with chloride as the anion.
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide: Another quaternary ammonium compound with different anionic coordination.
These compounds share similar properties but differ in their anionic components, which can influence their reactivity and applications.
Properties
Molecular Formula |
C13H30F6NP |
|---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
tributyl(methyl)azanium;hexafluorophosphate |
InChI |
InChI=1S/C13H30N.F6P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-7(2,3,4,5)6/h5-13H2,1-4H3;/q+1;-1 |
InChI Key |
XDGFEAFWBLXDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


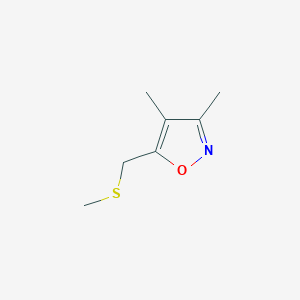
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
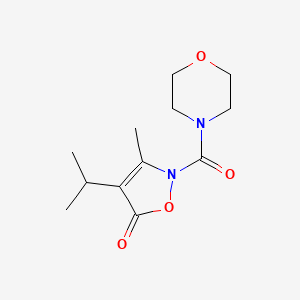
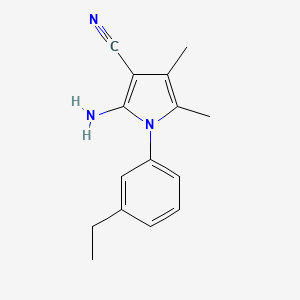
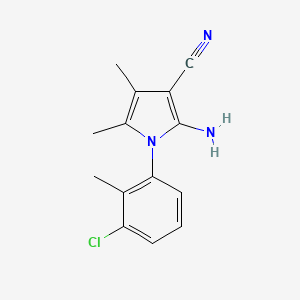
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
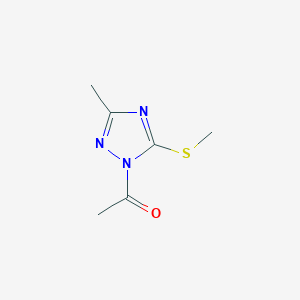
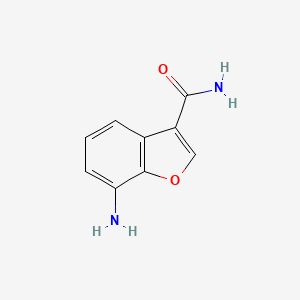
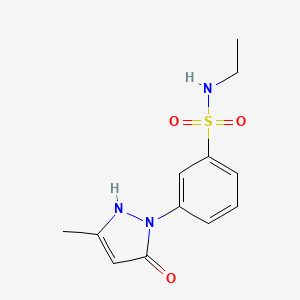
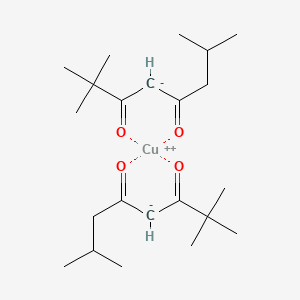
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
